molecular formula C17H22N2O2 B5310368 N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5310368
M. Wt: 286.37 g/mol
InChI Key: JCDXEUFEJNVAFJ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The presence of the 3,4-dimethylphenyl group adds to the compound’s complexity and potential reactivity.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-6-15-16(13(5)21-19-15)17(20)18-12(4)14-8-7-10(2)11(3)9-14/h7-9,12H,6H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDXEUFEJNVAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves several steps. One common method includes the reaction of 3,4-dimethylphenylamine with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then cyclized to form the oxazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the methyl groups on the phenyl ring, converting them to carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups on the phenyl ring would yield carboxylic acids, while reduction of the carboxamide group would yield an amine .

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is used to study the effects of oxazole derivatives on biological systems

    Medicine: The compound’s structure suggests potential pharmacological activity, and it is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The oxazole ring and carboxamide group are key structural features that enable these interactions. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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